Product packaging for (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene(Cat. No.:CAS No. 1052236-86-8)

(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene

货号: B1526328
CAS 编号: 1052236-86-8
分子量: 150.22 g/mol
InChI 键: WBRYUDKSKFXYOD-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene is a chiral bicyclic compound featuring an oxygen atom in its bicyclo[3.3.0]octene framework and an allyl substituent at the 5-position. Its stereochemistry (S-configuration) distinguishes it from its enantiomer, (R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene. The compound is commercially available with high purity (98.0+%) and is utilized in asymmetric synthesis and pharmaceutical research due to its rigid bicyclic structure and reactive allyl group .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B1526328 (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene CAS No. 1052236-86-8

属性

IUPAC Name

(3aS)-3a-prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-5-10-6-3-4-9(10)11-8-7-10/h2,4H,1,3,5-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRYUDKSKFXYOD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC12CCC=C1OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@]12CCC=C1OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052236-86-8
Record name (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, with the CAS number 1052236-86-8, is a bicyclic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C10_{10}H14_{14}O
  • Molecular Weight : 150.22 g/mol
  • Purity : ≥98.0% (GC)
  • Physical State : Clear liquid, colorless to light yellow
  • Flash Point : 74 °C
  • Specific Gravity : 0.98 at 20 °C
  • Specific Rotation : +106° (C=1, MeOH) .

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of certain bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Antioxidant Effects : The compound has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.
  • Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes, which may contribute to its therapeutic effects in conditions like cancer and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of key metabolic enzymes

Study on Antimicrobial Properties

A study conducted by researchers at the Groningen Biomolecular Sciences Institute demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The compound's mechanism was attributed to its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Research on Antioxidant Activity

In vitro assays revealed that this compound exhibited significant antioxidant activity, comparable to established antioxidants like ascorbic acid. The compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential for use in preventing oxidative damage related to aging and chronic diseases .

Enzyme Inhibition Studies

Further investigations into the enzyme inhibition properties of this compound revealed that it could inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. This inhibition may provide insights into developing anti-inflammatory agents based on this compound .

相似化合物的比较

Enantiomeric Pair: (R)- vs. (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene

The (R)- and (S)-enantiomers share identical molecular formulas but differ in stereochemistry, leading to distinct physicochemical and application-related properties:

Property (S)-Enantiomer (R)-Enantiomer
CAS Number 1052236-86-8 911200-98-1
Purity 98% (Combi-Blocks), 98.0+% (TCI America) 95% (Combi-Blocks)
Supplier Specifications MFCD09038495 MFCD11978045
Applications Preferred in chiral synthesis due to higher purity Limited data; potential use in racemic studies

Key Insight : The (S)-enantiomer’s higher purity and commercial availability make it more suitable for applications requiring enantioselectivity, such as asymmetric catalysis or drug intermediate synthesis.

Structural Analogs: 3,7-Diazabicyclo[3.3.0]octane Derivatives

Compounds like 3,7-diazabicyclo[3.3.0]octane (8a-d) share the bicyclo[3.3.0] framework but replace oxygen with nitrogen atoms. These derivatives exhibit distinct reactivity and biological activities:

Property This compound 3,7-Diazabicyclo[3.3.0]octane Derivatives
Heteroatom Oxygen (2-oxabicyclo) Nitrogen (3,7-diazabicyclo)
Synthesis Method Not explicitly detailed in evidence [3+2] Cycloaddition of azomethine ylides
Biological Activity Limited data Antimicrobial, antioxidative
Electronic Properties Lower polarity due to oxygen Higher polarity and basicity from nitrogen

Key Insight : The replacement of oxygen with nitrogen enhances polarity and enables hydrogen bonding, making diazabicyclo derivatives more suitable for biological applications.

Allyl-Substituted Bicyclic Compounds

Other allyl-functionalized bicyclic compounds, such as 3-O-Allyl-sn-glycerol, highlight the role of the allyl group in modulating reactivity:

Compound Core Structure Key Functional Group Applications
This compound Bicyclo[3.3.0]octene + allyl Allyl, oxygen heteroatom Asymmetric synthesis
3-O-Allyl-sn-glycerol Glycerol derivative + allyl Allyl ether Lipid membrane studies
Aloc-L-Lys(Boc)-OH DCHA Amino acid + allyl Allyloxycarbonyl (Aloc) Peptide synthesis

Key Insight : The allyl group enhances cross-coupling reactivity (e.g., in Heck reactions) and serves as a protecting group in organic synthesis.

准备方法

General Synthetic Approaches

The synthesis of (S)-5-allyl-2-oxabicyclo[3.3.0]oct-8-ene typically involves stereoselective construction of the bicyclic ether framework featuring an allyl substituent. The methods can be broadly categorized into:

Chiral Resolution and Enantioselective Synthesis

  • Chiral resolution techniques have been employed to isolate the (S)-enantiomer from racemic mixtures. For example, chiral resolution using specific reagents or chromatographic techniques has been reported in the context of related compounds with the bicyclic oxabicyclo[3.3.0]octane skeleton.
  • Enantioselective synthesis often involves asymmetric catalysis or the use of chiral auxiliaries to induce stereochemistry at the 5-position, ensuring the (S)-configuration.

Ring-Rearrangement Metathesis (RRM)

  • RRM is a powerful synthetic strategy involving tandem ring-opening metathesis (ROM) and ring-closing metathesis (RCM) to construct complex bicyclic frameworks.
  • Transition metal carbene catalysts, especially Grubbs’ catalysts, facilitate this process by enabling multiple bond-forming steps in a single operation.
  • Although RRM has been widely applied to cyclopropene, cyclobutene, and cyclopentene systems to form bicyclic compounds, its principles are relevant to the synthesis of this compound due to the bicyclic ether structure.

Detailed Preparation Methodologies

Preparation via Chiral Resolution

  • A racemic precursor of the bicyclic compound is dissolved in an appropriate organic solvent such as dichloromethane.
  • Treatment with chiral reagents or resolving agents, such as (5S)-allyl-2-oxabicyclo[3.3.0]oct-8-ene itself in related studies, allows for separation of enantiomers.
  • The process may involve selective acylation, oxidation, and reduction steps to confirm and isolate the desired (S)-enantiomer.

Synthesis Using Ring-Rearrangement Metathesis

  • Starting from a suitable cyclobutene or cyclopentene derivative tethered with an allyl or oxygen-containing substituent.
  • The substrate undergoes ring-opening metathesis catalyzed by ruthenium-based carbene complexes (e.g., Grubbs’ first or second-generation catalysts).
  • Subsequent ring-closing metathesis forms the bicyclic oxabicyclo structure.
  • Reaction conditions typically involve refluxing in solvents such as dichloromethane or toluene under inert atmosphere.
  • Ethylene gas is often used to drive the equilibrium and prevent oligomerization.
  • The reaction yields the bicyclic ether with the allyl substituent in the desired stereochemical configuration.

Research Findings and Optimization Notes

  • The stereochemical integrity of the (S)-enantiomer is preserved during RRM and chiral resolution steps, confirmed by optical rotation and NMR studies.
  • Reaction yields and selectivity depend on catalyst choice, solvent, temperature, and substrate design.
  • Avoidance of oligomerization is crucial; ethylene atmosphere and controlled dilution are effective strategies.
  • Storage of the compound and solutions at -80°C extends usability up to 6 months, while -20°C storage is suitable for up to 1 month.
  • The compound’s solubility can be enhanced by mild heating and ultrasonic treatment without compromising stability.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Advantages Limitations
Chiral Resolution Chiral resolving agents, solvents Room temperature, multiple steps High enantiomeric purity Multi-step, time-consuming
Ring-Rearrangement Metathesis (RRM) Ruthenium carbene catalysts (Grubbs’ catalysts) Reflux in DCM or toluene, ethylene atmosphere One-pot, atom economical, stereoselective Requires catalyst optimization, sensitive to substrate design
Stock Solution Preparation DMSO, PEG300, Tween 80, corn oil Sequential solvent addition, clear solution required Facilitates biological assays Solubility challenges

常见问题

Q. How can contradictory data on biological activity be resolved in pharmacological studies?

  • Answer : Apply subgroup analysis (e.g., by cell line, assay type) to identify confounding variables. For example, discrepancies in cytotoxicity might arise from differences in cell permeability or metabolic activation. Use meta-analysis to aggregate data across studies, adjusting for covariates like assay sensitivity thresholds .

Methodological Framework :

  • Define inclusion/exclusion criteria for studies.
  • Perform sensitivity analysis to assess outlier influence.
  • Use regression models to quantify subgroup-interaction effects .
    05 文献检索Literature search for meta-analysis
    02:58

Q. What strategies are recommended for investigating environmental fate and ecotoxicological impacts?

  • Answer : Follow long-term environmental monitoring frameworks (e.g., Project INCHEMBIOL ):
  • Phase 1 : Measure physicochemical properties (logP, water solubility) to model environmental distribution.
  • Phase 2 : Conduct biotic/abiotic degradation studies (e.g., hydrolysis, microbial metabolism).
  • Phase 3 : Evaluate ecotoxicity using tiered assays (e.g., Daphnia magna acute toxicity, algal growth inhibition) .

Methodological Guidance

Q. How should researchers design enantioselective synthesis routes to minimize racemization?

  • Answer : Optimize reaction conditions (low temperature, non-polar solvents) and select catalysts with high stereochemical fidelity (e.g., chiral oxazaborolidines). Monitor reaction progress via in-situ FTIR or chiral HPLC to detect early-stage racemization .

Q. What protocols ensure reproducibility in toxicity studies?

  • Answer : Adhere to OECD guidelines for acute toxicity testing (e.g., OECD 423). Standardize dosing (oral, dermal, or inhalation routes) and include positive/negative controls. For neurotoxicity, employ functional observational battery (FOB) assays .

Data Interpretation & Reporting

Q. How should researchers address gaps in decomposition product data?

  • Answer : Use predictive tools (e.g., in silico fragmentation via Mass Frontier) to hypothesize degradation pathways. Validate with high-resolution LC-MS/MS and isotopic labeling to trace reaction intermediates .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological assays?

  • Answer : Fit data to nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Use bootstrapping to estimate confidence intervals and ANCOVA to adjust for plate-to-plate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene
Reactant of Route 2
(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。